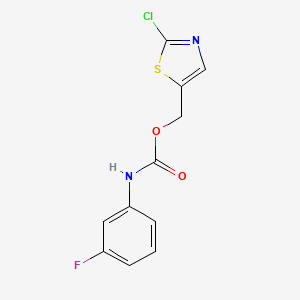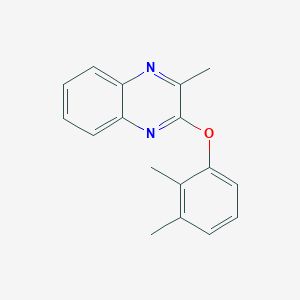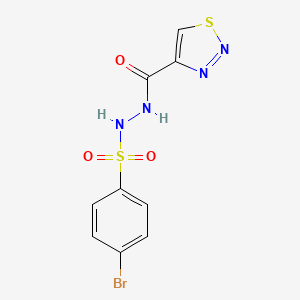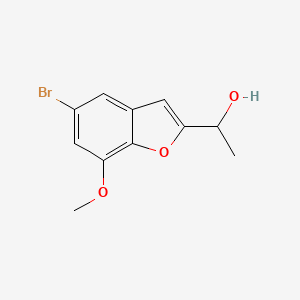
(2-氯-1,3-噻唑-5-基)甲基N-(3-氟苯基)氨基甲酸酯
描述
This compound is a carbamate derivative, which are often used in medicinal chemistry due to their bioactivity. Carbamates are known for their wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable (2-chloro-1,3-thiazol-5-yl)methyl alcohol with N-(3-fluorophenyl)carbamoyl chloride, although the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carbamate group (O=C=O-NH-R), a 1,3-thiazole ring, and a fluorophenyl group. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As a carbamate, this compound would likely undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and amine . Other reactions would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and stability .科学研究应用
抗菌活性:一项研究证明了类似化合物 N-(3-氯-2-甲基苯基)-4-(4-氟苯基)-1,3-噻唑-2-胺对金黄色葡萄球菌和紫红杆菌的体外抗菌活性 (Uwabagira, Sarojini, & Poojary, 2018).
抗肿瘤和抗丝虫剂:4-(异硫氰酸甲基)噻唑-2-氨基甲酸甲酯,一种与所讨论化合物相关的化合物,已显示出作为抗肿瘤剂的希望,特别是对白血病 L1210 细胞。它还对感染沙鼠的成年棘尾丝虫表现出显着的体内抗丝虫活性 (Kumar et al., 1993).
光降解研究:已对含噻唑化合物的照片降解行为进行了研究,提供了对此类分子在光照条件下的稳定性和降解途径的见解 (Wu, Hong, & Vogt, 2007).
抗菌活性:研究表明,噻唑化合物的衍生物表现出抗菌活性,这对于开发新的抗生素和治疗感染具有重要意义 (Dengale et al., 2019).
高效液相色谱中的手性固定相:噻唑的氨基甲酸酯衍生物,包括具有氟苯基基团的氨基甲酸酯衍生物,已被用作高效液相色谱中对映体分离的手性固定相,表明它们在分析化学中的用途 (Chankvetadze et al., 1997).
喹唑啉酮合成中的潜在生物活性:已合成和表征与查询化合物相关的化合物,以了解其潜在的生物活性,显示了噻唑衍生物在药物化学应用中的多功能性 (Párkányi & Schmidt, 2000).
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to a range of biological effects . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which may influence its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, potentially affecting the release of energy from carbohydrates during metabolism and the synthesis of neurotransmitters such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The storage temperature for similar compounds is typically under inert gas at 4°c , suggesting that temperature and exposure to oxygen may influence the stability of the compound.
安全和危害
未来方向
生化分析
Biochemical Properties
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
At the molecular level, (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and toxicity. In vitro and in vivo studies have shown that the compound remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can lead to detrimental effects on organ function and overall health.
Metabolic Pathways
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of carbohydrates, lipids, and proteins . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, depending on its concentration in target tissues.
Subcellular Localization
The subcellular localization of (2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-10-14-5-9(18-10)6-17-11(16)15-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWPMGQLPLSMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901158695 | |
| Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478047-20-0 | |
| Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478047-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-fluorophenyl)-, (2-chloro-5-thiazolyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901158695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B3037376.png)
![2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide](/img/structure/B3037377.png)


![2-(4-Chlorophenyl)-5-({[(isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B3037383.png)
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanol](/img/structure/B3037384.png)
![3-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B3037385.png)
![2-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B3037388.png)
![(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3037390.png)
![4-Chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037391.png)
![4-Chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B3037392.png)
![2-chloro-4-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3-carbonitrile](/img/structure/B3037393.png)

![3-[(2,2-Diethoxyethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B3037398.png)